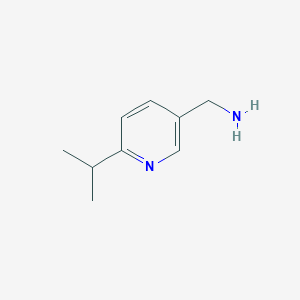

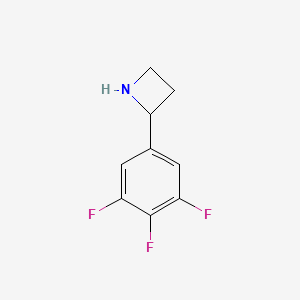

(6-Isopropylpyridin-3-yl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Catalysis and Coordination Chemistry

Compounds structurally related to (6-Isopropylpyridin-3-yl)methanamine have been utilized in catalysis, particularly in the selective hydroxylation of alkanes. Diiron(III) complexes featuring tridentate 3N ligands, which share a structural resemblance, have shown efficient catalysis in the hydroxylation of cyclohexane and adamantane, with high selectivity and total turnover numbers (Sankaralingam & Palaniandavar, 2014)(Sankaralingam & Palaniandavar, 2014).

Biological Sensing and Photocytotoxicity

Ligands based on pyridine and related frameworks, including those similar to this compound, have been employed in the development of luminescent lanthanide compounds for biological sensing. Additionally, iron complexes with these ligands have demonstrated unusual thermal and photochemical spin-state transitions, which could be exploited in various sensing and imaging applications (Halcrow, 2005)(Halcrow, 2005).

Enhanced Cellular Uptake and Photocytotoxicity

Iron(III) complexes of pyridoxal Schiff bases, which include structural motifs akin to this compound, have been studied for their enhanced cellular uptake and remarkable photocytotoxicity. These complexes show preferential uptake in cancer cells and induce cell death through the generation of reactive oxygen species upon light exposure, highlighting their potential in targeted cancer therapy (Basu et al., 2015)(Basu et al., 2015).

Polymerization Catalysts

The synthesis and characterization of zinc(II) complexes bearing iminopyridine ligands, structurally related to this compound, have been reported as pre-catalysts for the ring-opening polymerization of rac-lactide. These complexes demonstrate a preference for producing heterotactic polylactide, a key material in biodegradable polymers, underscoring their utility in sustainable polymer synthesis (Kwon, Nayab, & Jeong, 2015)(Kwon, Nayab, & Jeong, 2015).

特性

IUPAC Name |

(6-propan-2-ylpyridin-3-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7(2)9-4-3-8(5-10)6-11-9/h3-4,6-7H,5,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOHWKVVPFDXLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C=C1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(thiophen-2-yl)-2-{4-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}ethan-1-ol](/img/structure/B2840970.png)

![2-(2-(2-oxo-2H-chromen-3-yl)thiazol-4-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2840972.png)

![Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-methylpyrrolidine-3-carboxylate](/img/structure/B2840976.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2840984.png)

![2,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2840987.png)

![2,4-dichloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2840988.png)

amine hydrobromide](/img/no-structure.png)